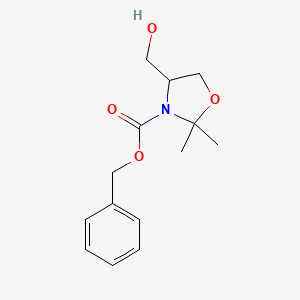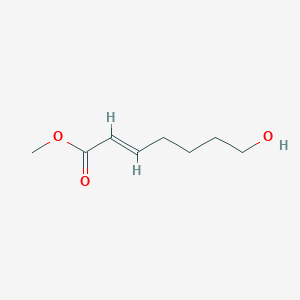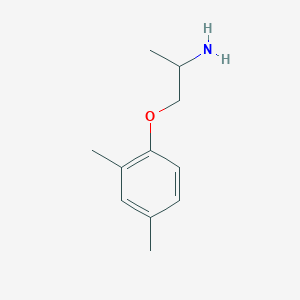
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group. It is often used in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine typically involves the reaction of a chiral amino alcohol with a carbonyl compound. One common method is the condensation of ®-2-amino-2-methyl-1-propanol with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected amino alcohol. This intermediate is then reacted with formaldehyde to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol.
Substitution: The Cbz protecting group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Hydrogenation using Pd/C in the presence of hydrogen gas is effective for deprotection.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino alcohols.
Substitution: Free amines.
Aplicaciones Científicas De Investigación
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antibiotics and antiviral agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine involves its ability to form stable intermediates and react with various nucleophiles and electrophiles. The oxazolidine ring provides a rigid framework that can enhance the selectivity and reactivity of the compound in chemical reactions. The Cbz protecting group offers stability and can be selectively removed under mild conditions, allowing for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine: The enantiomer of the compound, differing in the configuration at the chiral center.
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: A similar compound with a tert-butyl ester group instead of the Cbz group.
Uniqueness
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group. This combination provides distinct reactivity and stability, making it valuable in asymmetric synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
benzyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDPVSVYWSMCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)



